SN2 Activation Energy: Propargyl Bromide vs. Chloride with KI — Iodide Advantage Inferred
In the classic SN2 reaction with potassium iodide in anhydrous acetone, the Arrhenius activation energy (E) for propargyl bromide is 16.81 kcal/mol, significantly lower than that of propargyl chloride at 19.88 kcal/mol [1]. Propargyl iodide itself acts as the electrophilic partner in these transformations, and the trend in leaving-group ability dictates that it reacts faster than either the bromide or chloride. This translates to shorter reaction times and higher conversions under equivalent conditions.
| Evidence Dimension | Arrhenius activation energy (E) for SN2 reaction |
|---|---|
| Target Compound Data | Propargyl bromide (reference): E = 16.81 kcal/mol; log PZ = 11.63 |
| Comparator Or Baseline | Propargyl chloride: E = 19.88 kcal/mol; log PZ = 11.21 |
| Quantified Difference | ΔE = 3.07 kcal/mol lower for bromide; iodide expected even lower |
| Conditions | KI in anhydrous acetone; SN2 kinetics |
Why This Matters
Lower activation energy correlates directly with faster reaction rates and higher throughput in nucleophilic substitution protocols, a key performance metric for procurement in synthetic chemistry labs.
- [1] Hybridation et réactivité III. Substitution nucléophile bimoléculaire, par les ions iodure, des halogénures de propyle normal, d'allyle et de propargyle. Bull. Soc. Chim. Belg. 1955, 64, 407–420. View Source
